

Technical Support Center: Bromination of 8-Methoxyquinoline

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Compound of Interest

Compound Name:	5-Bromo-8-methoxyquinoline hydrochloride
CAS No.:	1559059-91-4
Cat. No.:	B3059965

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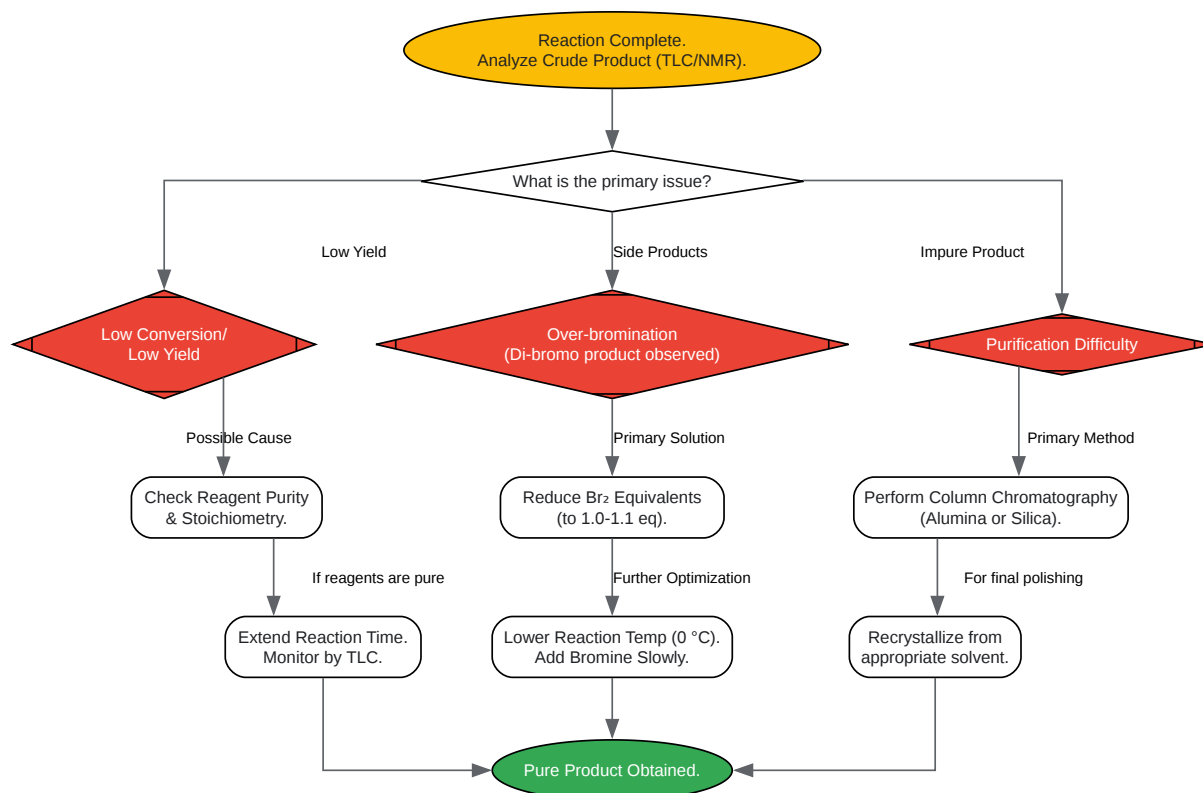
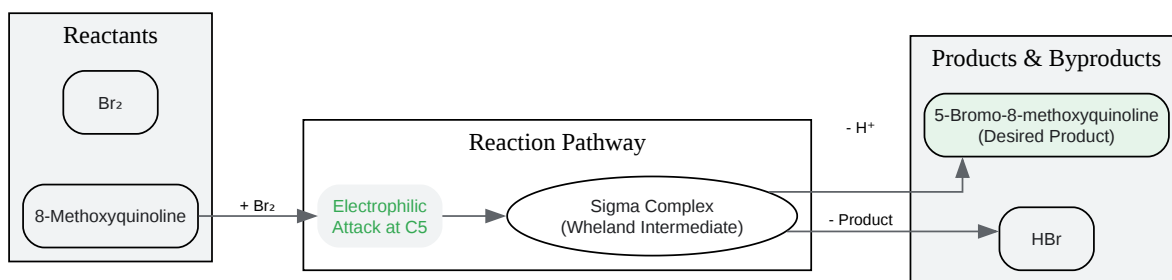
Welcome to the technical support guide for the bromination of 8-methoxyquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important synthetic transformation. Here, we will delve into the nuances of the reaction, troubleshoot common side reactions and experimental challenges, and provide field-proven protocols to ensure the success of your synthesis.

Understanding the Core Reaction: Regioselective Bromination

The bromination of 8-methoxyquinoline is a classic example of an electrophilic aromatic substitution. The methoxy group (-OCH₃) at the 8-position is a strong activating group, donating electron density to the quinoline ring system. This activation preferentially directs incoming electrophiles, such as the bromonium ion (Br⁺), to the electron-rich positions of the benzene ring portion of the quinoline scaffold.^{[1][2][3]}

Due to electronic and steric factors, the primary product of this reaction is 5-bromo-8-methoxyquinoline.^[4] The methoxy group directs ortho and para to itself. The position para to

the methoxy group is C-5, and the position ortho is C-7. The C-5 position is generally favored for mono-bromination.[3]



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